molecular formula C19H17NO4 B12927223 2-Oxo-2-(m-tolylamino)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-(m-tolylamino)ethyl 2H-chromene-3-carboxylate

Cat. No.: B12927223
M. Wt: 323.3 g/mol
InChI Key: ZABUOSFJCLURAP-UHFFFAOYSA-N
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Description

2-Oxo-2-(m-tolylamino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 2-Oxo-2-(m-tolylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with m-toluidine. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

2-Oxo-2-(m-tolylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxo-2-(m-tolylamino)ethyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is studied for its potential therapeutic applications in treating diseases like cancer and viral infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(m-tolylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-Oxo-2-(m-tolylamino)ethyl 2H-chromene-3-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • 3-Carbethoxycoumarin These compounds share a similar chromene core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-13-5-4-7-16(9-13)20-18(21)12-24-19(22)15-10-14-6-2-3-8-17(14)23-11-15/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

ZABUOSFJCLURAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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